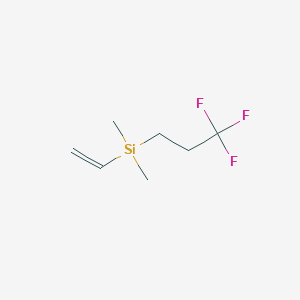

Vinyl(3,3,3-trifluoropropyl)dimethylsilane

説明

Vinyl(3,3,3-trifluoropropyl)dimethylsilane, also known as V3TFP, is an organosilicon compound that has become increasingly popular in recent years due to its unique properties. V3TFP is a colorless liquid at room temperature and is soluble in both organic solvents and water. It is a versatile compound that is used in a variety of applications, including organic synthesis, chemical reactions, and pharmaceuticals. In addition, V3TFP has been used in a number of scientific research applications, such as in the synthesis of new compounds, the study of biochemical and physiological effects, and the development of new drugs.

科学的研究の応用

Application Summary

Vinyl(3,3,3-trifluoropropyl)dimethylsilane is used in the synthesis of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane], a type of fluorosilicone rubber . This rubber is resistant to oil, fuel, solvents, and extreme heat and cold . It has applications as a sealing material for aviation and automotive fuel tanks . It can also be made into various coatings, such as release agents and protective layers .

Methods of Application

The synthesis of this fluorosilicone rubber involves the co-polymerization of 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl) cyclo-trisiloxane (D3F) with 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4) under alkaline conditions . Various factors influencing polymerization were thoroughly investigated, including the initiation system, accelerator, equilibrium reaction, feeding ratio, feeding sequence, neutralization mode, and impurity content .

Results or Outcomes

The study optimized the reaction conditions for the synthesis of high-molecular-weight linear fluorosilicone polymers containing vinyl . The optimization process considered three key points: avoiding the generation of low molecular weight equilibrium by-products, eliminating the influence of impurities, and increasing the copolymerization participation rate of monomer V4 .

Coating Material

Application Summary

Vinyl(3,3,3-trifluoropropyl)dimethylsilane can be used to create various types of coatings . These coatings can serve as release agents and protective layers .

Methods of Application

The creation of these coatings involves the polymerization of Vinyl(3,3,3-trifluoropropyl)dimethylsilane into a high molecular weight polymer . This polymer can then be applied to a surface to form a coating .

Results or Outcomes

The resulting coatings are resistant to oil, fuel, solvents, and extreme heat and cold . This makes them ideal for use in harsh environments, such as in the aviation and automotive industries .

Defoaming Agent

Application Summary

Vinyl(3,3,3-trifluoropropyl)dimethylsilane can also be used as a defoaming agent . This is particularly useful in the production of organic emulsions and cosmetics .

Methods of Application

In this application, Vinyl(3,3,3-trifluoropropyl)dimethylsilane is added to the emulsion or cosmetic product during the manufacturing process . The Vinyl(3,3,3-trifluoropropyl)dimethylsilane helps to reduce the formation of foam, improving the quality and consistency of the final product .

Results or Outcomes

The use of Vinyl(3,3,3-trifluoropropyl)dimethylsilane as a defoaming agent can significantly improve the quality of emulsions and cosmetics . It helps to prevent the formation of foam, which can negatively impact the texture and appearance of these products .

Release Agents

Application Summary

Vinyl(3,3,3-trifluoropropyl)dimethylsilane can be used to create release agents . These agents are used in various industries to prevent other materials from bonding to surfaces .

Methods of Application

The creation of these release agents involves the polymerization of Vinyl(3,3,3-trifluoropropyl)dimethylsilane into a high molecular weight polymer . This polymer can then be applied to a surface to form a release agent .

Results or Outcomes

The resulting release agents are resistant to oil, fuel, solvents, and extreme heat and cold . This makes them ideal for use in harsh environments, such as in the aviation and automotive industries .

Pressure-Sensitive Adhesives

Application Summary

Vinyl(3,3,3-trifluoropropyl)dimethylsilane can also be used as a component in pressure-sensitive adhesives . These adhesives are used in various industries, including automotive, electronics, and aerospace .

Methods of Application

In this application, Vinyl(3,3,3-trifluoropropyl)dimethylsilane is added to the adhesive formulation during the manufacturing process . The Vinyl(3,3,3-trifluoropropyl)dimethylsilane helps to improve the adhesive’s resistance to oil, fuel, solvents, and extreme heat and cold .

Results or Outcomes

The use of Vinyl(3,3,3-trifluoropropyl)dimethylsilane in pressure-sensitive adhesives can significantly improve the adhesive’s performance . It helps to increase the adhesive’s resistance to harsh conditions, making it ideal for use in various industries .

特性

IUPAC Name |

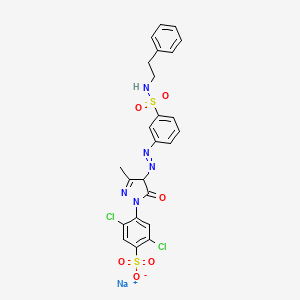

ethenyl-dimethyl-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3Si/c1-4-11(2,3)6-5-7(8,9)10/h4H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTCVUKBAJMTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC(F)(F)F)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623556 | |

| Record name | Ethenyl(dimethyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vinyl(3,3,3-trifluoropropyl)dimethylsilane | |

CAS RN |

84442-77-3 | |

| Record name | Ethenyl(dimethyl)(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1592746.png)

![Benzenesulfonic acid, 2-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthracenyl)amino]-5-methyl-, monosodium salt](/img/structure/B1592756.png)